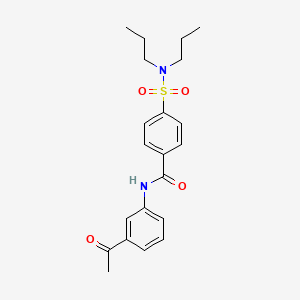

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEWXZBLFMQXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Acetylation: The initial step involves the acetylation of aniline to form N-(3-acetylphenyl)aniline.

Sulfamoylation: The next step is the introduction of the dipropylsulfamoyl group through a sulfamoylation reaction. This can be achieved by reacting N-(3-acetylphenyl)aniline with dipropylsulfamoyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the amidation of the intermediate product with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or sulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Varying Alkyl Substituents

The dipropylsulfamoyl group distinguishes this compound from structurally related sulfonamides:

- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Features a dimethylsulfamoyl group. Compound 50 demonstrated potent NF-κB activation in TLR adjuvant screens .

- Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Incorporates a piperidinylsulfonyl group, which introduces cyclic amine character.

- N-(4-((3-aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide: Contains a branched alkyl-amine sulfonamide. The additional amino groups improve aqueous solubility but may reduce CNS penetration due to higher polarity .

Table 1: Comparison of Sulfonamide Derivatives

Benzamide Derivatives with Heterocyclic or Electron-Withdrawing Groups

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Substitution with imidazole confers antifungal and anticancer activity. The electron-rich imidazole may engage in π-π stacking with biological targets, as seen in its efficacy against cervical cancer .

- However, this may reduce metabolic stability compared to sulfonamide derivatives .

Table 2: Comparison of Benzamide Core Modifications

Actividad Biológica

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique combination of acetylphenyl and dipropylsulfamoyl functional groups. These structural characteristics contribute to its distinct biological properties, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.

- Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in:

- Anti-inflammatory Activity : Studies suggest that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Activity : Preliminary investigations have shown that it may possess anticancer properties, warranting further exploration in cancer therapeutics.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of various benzamide derivatives on ectonucleotidases (NTPDases), which are involved in physiological processes such as thrombosis and inflammation. The compound demonstrated significant inhibition against several isoforms of NTPDases, indicating its potential as a therapeutic agent in related diseases .

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

| Compound | Target Enzyme | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | h-NTPDase1 | 2.88 | Most potent inhibitor identified |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.72 | Significant reduction in enzyme activity |

| Benzamide Derivative 3a | Urease | 4.51 | High inhibitory activity observed |

| Benzamide Derivative 5g | β-cell protection | 13 | Maximal activity at 88% with improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.